(1S,9R,10R)-3-hydroxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-triene-4-carboxamide
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Overview
Description
(1S,9R,10R)-3-hydroxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.0{1,10}.0{2,7}]heptadeca-2(7),3,5-triene-4-carboxamide is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9R,10R)-3-hydroxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.0{1,10}.0{2,7}]heptadeca-2(7),3,5-triene-4-carboxamide typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the tetracyclic core: This step often involves cyclization reactions, where smaller ring structures are combined to form the larger tetracyclic framework.
Functional group modifications: Introduction of hydroxyl, methyl, and oxo groups through various organic reactions such as oxidation, reduction, and substitution.
Final assembly: Coupling reactions to attach the carboxamide group to the tetracyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes:
Catalyst selection: Using efficient catalysts to enhance reaction rates and selectivity.
Process optimization: Refining reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification techniques: Employing methods like crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1S,9R,10R)-3-hydroxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.0{1,10}.0{2,7}]heptadeca-2(7),3,5-triene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1S,9R,10R)-3-hydroxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.0{1,10}.0{2,7}]heptadeca-2(7),3,5-triene-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic benefits.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,9R,10R)-3-hydroxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.0{1,10}.0{2,7}]heptadeca-2(7),3,5-triene-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may:
Bind to receptors: Interact with cellular receptors to modulate biological responses.
Inhibit enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.
Alter gene expression: Influence the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (1S,9R,10R,12S)-12-Hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
- (1S,2S,9R,10R)-3,15-Diazatetracyclo[7.7.1.0{2,7}.0{10,15}]heptadec-7-ene
Uniqueness
(1S,9R,10R)-3-hydroxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.0{1,10}.0{2,7}]heptadeca-2(7),3,5-triene-4-carboxamide is unique due to its specific tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1S,9R,10R)-3-hydroxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c1-20-7-6-18-9-11(21)3-5-13(18)14(20)8-10-2-4-12(17(19)23)16(22)15(10)18/h2,4,13-14,22H,3,5-9H2,1H3,(H2,19,23)/t13-,14+,18-/m0/s1 |
InChI Key |
KIBALXBELNWKRK-IYOUNJFTSA-N |
Isomeric SMILES |
CN1CC[C@]23CC(=O)CC[C@H]2[C@H]1CC4=C3C(=C(C=C4)C(=O)N)O |
Canonical SMILES |
CN1CCC23CC(=O)CCC2C1CC4=C3C(=C(C=C4)C(=O)N)O |
Origin of Product |
United States |
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